PKC-iota inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

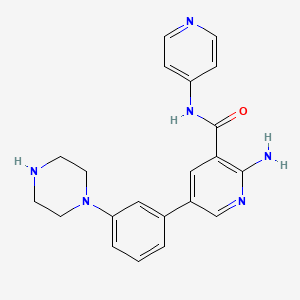

2-amino-5-(3-piperazin-1-ylphenyl)-N-pyridin-4-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c22-20-19(21(28)26-17-4-6-23-7-5-17)13-16(14-25-20)15-2-1-3-18(12-15)27-10-8-24-9-11-27/h1-7,12-14,24H,8-11H2,(H2,22,25)(H,23,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMJAALVMGFGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)NC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Protein Kinase C-Iota (PKC-ι) in Tumor Cell Proliferation and Survival: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C-iota (PKC-ι), an atypical member of the PKC family of serine/threonine kinases, has emerged as a critical player in oncogenesis. Unlike conventional PKCs, its activity is independent of calcium and diacylglycerol. Functioning as a bona fide human oncogene, PKC-ι is frequently overexpressed in a multitude of human cancers, and this overexpression often correlates with poor prognosis and resistance to therapy.[1][2][3][4] This technical guide provides a comprehensive overview of the role of PKC-ι in tumor cell proliferation and survival, detailing its signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Data Presentation: Quantitative Insights into PKC-ι's Oncogenic Role

The following tables summarize key quantitative data from various studies, highlighting the significance of PKC-ι in cancer.

Table 1: Impact of PKC-ι Inhibition or Knockdown on Cancer Cell Viability and Proliferation

| Cancer Type | Cell Line | Method of Inhibition/Knockdown | Effect on Viability/Proliferation | Quantitative Data | p-value | Reference |

| Neuroblastoma | BE(2)-C | ICA-1 (PKC-ι inhibitor) | Inhibition of proliferation | 58% inhibition at 0.1µM | P=0.01 | [2] |

| Prostate Cancer (non-malignant) | RWPE-1 | PKC-ι siRNA (50 nM) | Decreased cell viability | 87-96% decrease after 24-72h | Not specified | [1] |

| Prostate Cancer (androgen-independent) | DU-145 | PKC-ι siRNA (150 nM) | Blocked increase in cell number | 80% block compared to control | Not specified | [1] |

| Ovarian Cancer | IGROV | shPKC-ι | Increased cell doubling time | From 27.5h to 30.0h | p = 0.043 | [5] |

Table 2: IC50 Values of PKC-ι Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line(s) | IC50 Value | Reference |

| ICA-1 | Neuroblastoma | BE(2)-C | ~0.1 µM (in kinase assay) | [2] |

| Aurothiomalate (ATM) | Non-Small Cell Lung Cancer | Panel of NSCLC cell lines | ~300 nmol/L to >100 µmol/L | [6] |

Table 3: Correlation of PKC-ι Expression with Clinical Outcomes

| Cancer Type | Number of Patients | Parameter | Correlation with High PKC-ι Expression | Statistical Significance | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | Median Survival Time | 492 days (high PKC-ι) vs. 681 days (low PKC-ι) | p=0.033 | [7] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | 5-year Survival Rate | 10% (high PKC-ι) vs. 29.5% (low PKC-ι) | p=0.032 | [7] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | Hazard Ratio for Poor Survival | 1.670 (95% CI, 1.037-2.688) | p=0.035 | [7] |

| Colorectal Cancer | 42 | Oxaliplatin Resistance | Significantly higher in patients with high PKC-ι | χ2 = 6.02, P = 0.014 | [8][9] |

| Colorectal Cancer | 42 | Metastatic Dissemination | Statistically robust association | P = 0.002 | [8][9] |

| Colorectal Cancer | 42 | Elevated Clinical Stage | Statistically robust association | P = 0.001 | [8][9] |

| Colorectal Cancer | 42 | Progression-Free Survival (PFS) | Significantly shorter in patients with high PKC-ι | P = 0.0006 | [8][9] |

| Non-Small Cell Lung Cancer (NSCLC) | 45 | SUVmax (Tumor Glucose Metabolism) | Positive correlation (r=0.649) | P<0.001 | [10] |

| Non-Small Cell Lung Cancer (NSCLC) | 81 | GLUT1 Expression | Positive correlation (r=0.686) | P<0.001 | [10] |

Table 4: Effects of PKC-ι Knockdown on Downstream Signaling Molecules

| Cancer Type | Cell Line | Downstream Target | Effect of PKC-ι Knockdown | Quantitative Change | Reference |

| Prostate Cancer (non-malignant) | RWPE-1 | Phospho-Bad (Ser155 & Ser136) | Decreased phosphorylation | Not specified | [1] |

| Prostate Cancer (androgen-independent) | DU-145 | PKC-ι protein expression | Decreased expression | 60-70% decrease | [1] |

| Non-Small Cell Lung Cancer | A549, H1650 | GLUT1 protein expression | Decreased expression | Not specified | [11] |

| Non-Small Cell Lung Cancer | A549, H1650 | SLC2A1 (GLUT1) mRNA levels | Decreased expression | Not specified | [11] |

| Ovarian Cancer | IGROV | Cyclin E protein expression | Decreased expression | Not specified | [5] |

Signaling Pathways Involving PKC-ι in Cancer

PKC-ι exerts its oncogenic functions through a complex network of signaling pathways that regulate cell proliferation, survival, and polarity.

The Par6/aPKC Scaffolding Complex

A crucial aspect of PKC-ι signaling is its interaction with the scaffolding protein Par6, forming the aPKC-Par6 complex.[3] This complex is a central regulator of cell polarity, and its disruption is implicated in the loss of tissue architecture and increased invasiveness of cancer cells. The interaction is mediated by the PB1 domains of both proteins.[3]

References

- 1. Role of protein kinase C‐iota in transformed non‐malignant RWPE‐1 cells and androgen‐independent prostate carcinoma DU‐145 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma [pubmed.ncbi.nlm.nih.gov]

- 3. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase C iota: human oncogene, prognostic marker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKC iota promotes ovarian tumor progression through deregulation of cyclin E - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atypical protein kinase C iota expression and aurothiomalate sensitivity in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Kinase C Iota is Required for Pancreatic Cancer Cell Transformed Growth and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overexpression of Protein Kinase C iota as a prognostic marker and its role in oxaliplatin resistance in colorectal cancer | springermedizin.de [springermedizin.de]

- 9. Overexpression of Protein Kinase C iota as a prognostic marker and its role in oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein kinase C-iota-mediated glycolysis promotes non-small-cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

PKC-iota: A Promising Therapeutic Target in Ovarian and Pancreatic Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Protein Kinase C-iota (PKC-iota), a member of the atypical protein kinase C family, has emerged as a critical oncogene in the pathogenesis of both ovarian and pancreatic cancers. Its overexpression is frequently correlated with poor patient prognosis, highlighting its potential as a valuable therapeutic target. This technical guide provides a comprehensive overview of the role of PKC-iota in these malignancies, detailing its signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance the development of novel PKC-iota-targeted therapies.

PKC-iota in Ovarian Cancer

PKC-iota is a bona fide oncogene in ovarian cancer, with its gene, PRKCI, frequently amplified in over 30% of patients, particularly in high-grade serous ovarian tumors.[1][2] This amplification leads to elevated PKC-iota mRNA and protein levels, which are associated with increased tumor stage and grade, and a reduced median survival time for patients.[3] Ovarian cancer cells often exhibit an addiction to PKC-iota, meaning its inhibition can selectively induce apoptosis in cancer cells with PRKCI amplification.[4]

Signaling Pathways in Ovarian Cancer

PKC-iota drives ovarian tumorigenesis through distinct signaling cascades:

-

PI3K/PKC-iota/Cyclin E Pathway: This pathway highlights phosphoinositide 3-kinase (PI3K) as an upstream activator of PKC-iota. Activated PKC-iota, in turn, promotes the deregulation of Cyclin E, a key regulator of the cell cycle, leading to increased cell proliferation and a G1 arrest upon PKC-iota inhibition.[5][6][7]

-

PKC-iota/SOX2/HIPPO/YAP1 Pathway: In chemoresistant, tumor-initiating ovarian cancer cells, PKC-iota activates a novel pathway involving the transcription factor SOX2 and the HIPPO signaling pathway effector YAP1.[2][8] This pathway is crucial for maintaining a stem-like phenotype and resistance to conventional chemotherapy.

Diagram: PKC-iota Signaling in Ovarian Cancer

Caption: Signaling pathways involving PKC-iota in ovarian cancer.

Quantitative Data Summary: PKC-iota in Ovarian Cancer

| Parameter | Finding | Cell Lines/Patient Cohort | Reference |

| Gene Amplification | PRKCI is amplified in over 30% of ovarian cancer patients. | Patient Tumors | [1] |

| Protein Expression | 51.9% of primary ovarian carcinomas express PKC-iota. | Primary Ovarian Carcinomas (n=54) | [9] |

| Correlation with Grade | Positive correlation between PKC-iota expression and histopathological grade. | Primary Ovarian Carcinomas | [9] |

| Survival Correlation | PKC-iota expression is significantly correlated with reduced median survival time (p=0.024). | Primary Ovarian Carcinomas | [10] |

| Inhibitor Efficacy | Auranofin IC50 in SKOV3 cells is ~150 nM after 72h incubation. | SKOV3 ovarian cancer cells | [11] |

| Inhibitor Efficacy | Auranofin is more effective than cisplatin in reducing viability of A2780 and SKOV3 2D cultures. | A2780 and SKOV3 ovarian cancer cells | [12] |

PKC-iota in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC), the most common form of pancreatic cancer, is characterized by a high frequency of KRAS mutations. PKC-iota has been identified as a critical downstream effector of oncogenic K-ras signaling.[13][14] Its expression is significantly elevated in pancreatic tumors compared to adjacent non-tumor tissue and is a strong predictor of poor patient survival.[5][15]

Signaling Pathway in Pancreatic Cancer

The primary signaling axis driven by PKC-iota in pancreatic cancer involves:

-

PKC-iota/Rac1/MEK/ERK1/2 Pathway: PKC-iota activates the small GTPase Rac1, which in turn activates the MEK/ERK1/2 signaling cascade.[11][13] This pathway is essential for transformed growth, cellular invasion, tumor angiogenesis, and metastasis of pancreatic cancer cells.[13][16]

Diagram: PKC-iota Signaling in Pancreatic Cancer

Caption: The PKC-iota/Rac1/MEK/ERK1/2 signaling pathway in pancreatic cancer.

Quantitative Data Summary: PKC-iota in Pancreatic Cancer

| Parameter | Finding | Patient Cohort/Model | Reference |

| mRNA Expression | ~9-fold average increase in PKC-iota mRNA in tumors vs. matched non-tumor tissue. | 28 matched human pancreatic tumor and non-tumor samples | [5] |

| Survival Correlation | High PKC-iota expression correlates with a median survival of 492 days vs. 681 days for low expression. | PDAC Patients | [5][15] |

| 5-Year Survival | 10% for patients with high PKC-iota expression vs. 29.5% for low expression. | PDAC Patients | [5][15] |

| Hazard Ratio | 1.670 for high PKC-iota expression (p=0.035). | PDAC Patients | [5] |

Experimental Protocols

This section provides an overview of key methodologies used to investigate the role of PKC-iota.

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of cells to grow without attachment to a solid surface, a hallmark of cellular transformation.

Diagram: Soft Agar Assay Workflow

Caption: Workflow for the anchorage-independent growth assay.

Protocol:

-

Preparation of Base Agar Layer:

-

Preparation of Top Agarose Layer with Cells:

-

Melt 0.7% agarose and cool to 40°C.

-

Prepare a single-cell suspension of the desired cancer cells.

-

Mix the cell suspension with 2X medium and the 0.7% agarose solution to achieve the final desired cell concentration and a final agarose concentration of ~0.35%.[13]

-

-

Plating and Incubation:

-

Quantification:

-

After the incubation period, stain the colonies with a solution like 0.005% Crystal Violet.

-

Count the number of colonies formed per plate using a microscope or colony counter.[13]

-

Cellular Invasion (Transwell) Assay

This assay measures the ability of cells to migrate through a simulated extracellular matrix, modeling the invasive step of metastasis.

Protocol:

-

Chamber Preparation:

-

Cell Seeding:

-

Starve the cancer cells in serum-free medium.

-

Resuspend the cells in serum-free medium and seed them into the upper chamber of the transwell insert.[14]

-

-

Chemoattractant:

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Incubation:

-

Incubate the plate at 37°C to allow for cell invasion through the membrane. The incubation time will vary depending on the cell type.

-

-

Quantification:

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have invaded to the lower surface of the membrane (e.g., with Crystal Violet).

-

Count the number of stained cells in several microscopic fields to determine the extent of invasion.[14]

-

In Vivo Tumorigenicity Assay (Xenograft Model)

This assay evaluates the ability of cancer cells to form tumors in an in vivo setting, typically using immunodeficient mice.

Diagram: Xenograft Model Workflow

Caption: General workflow for an in vivo tumorigenicity assay.

Protocol:

-

Cell Preparation:

-

Animal Injection:

-

Tumor Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Measure tumor dimensions with calipers at set intervals to calculate tumor volume (Volume = (Length x Width^2) / 2).[9]

-

-

Endpoint and Analysis:

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors for weighing, and further analysis such as histology, immunohistochemistry, or western blotting.[20]

-

Western Blotting for ERK1/2 Phosphorylation

This technique is used to detect the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2.

Protocol:

-

Sample Preparation:

-

Lyse cells or homogenized tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[6][21]

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Re-probing:

Conclusion and Future Directions

The evidence strongly implicates PKC-iota as a key driver of tumorigenesis and a viable therapeutic target in both ovarian and pancreatic cancers. Its role in fundamental cancer processes such as proliferation, survival, invasion, and chemoresistance is well-supported by preclinical data. The development of specific inhibitors against PKC-iota holds significant promise for improving patient outcomes in these challenging malignancies.

Future research should focus on:

-

The development of highly potent and selective small molecule inhibitors of PKC-iota.

-

The identification of robust biomarkers to select patients most likely to respond to PKC-iota-targeted therapies.

-

The evaluation of combination therapies, where PKC-iota inhibitors are used in conjunction with standard-of-care chemotherapies or other targeted agents, to overcome resistance and enhance efficacy.

The continued investigation of PKC-iota signaling and the clinical development of its inhibitors are critical steps toward providing new and effective treatment options for patients with ovarian and pancreatic cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Recurrent Copy Number Gains Drive Protein Kinase Cι Expression and Oncogenic Signaling in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Addiction to protein kinase Cɩ due to PRKCI gene amplification can be exploited for an aptamer-based targeted therapy in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Kinase C Iota is Required for Pancreatic Cancer Cell Transformed Growth and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKCiota promotes ovarian tumor progression through deregulation of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo tumorigenesis assay in the murine xenograft model [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Auranofin displays anticancer activity against ovarian cancer cells through FOXO3 activation independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing Auranofin for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencedaily.com [sciencedaily.com]

- 16. researchgate.net [researchgate.net]

- 17. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 19. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vivo Tumorigenicity Assays Using Subcutaneous and Orthotopic Xenografts in Immunodeficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Convergent Roles of PKC-iota in the Epithelial-to-Mesenchymal Transition: A Technical Guide for Researchers

Abstract

The epithelial-to-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, wound healing, and cancer metastasis. Atypical protein kinase C iota (PKC-ι), a key regulator of cell polarity, has emerged as a critical driver of EMT. This technical guide provides an in-depth analysis of the signaling pathways and molecular mechanisms by which PKC-ι orchestrates the complex cellular changes associated with EMT. We will explore the core PKC-ι signaling axis, its downstream effectors including the Par6/Smurf1/RhoA complex, and its influence on key EMT-associated transcription factors such as Snail1 and PRRX1. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of PKC-ι in EMT, detailed experimental protocols, and a summary of quantitative data to facilitate further investigation and therapeutic targeting.

Introduction

The epithelial-to-mesenchymal transition (EMT) is a reversible biological process where epithelial cells lose their characteristic features, such as cell-cell adhesion and apical-basal polarity, and acquire a mesenchymal phenotype with enhanced migratory and invasive capabilities[1]. This transition is a hallmark of cancer progression and metastasis[1]. Protein Kinase C iota (PKC-ι), an atypical member of the PKC family, is a well-established oncogene implicated in the progression of various cancers, including melanoma, prostate cancer, and non-small-cell lung cancer[2][3][4]. A growing body of evidence has solidified the role of PKC-ι as a pivotal regulator of EMT.

This guide will dissect the multifaceted role of PKC-ι in EMT, providing a technical resource for the scientific community. We will detail the signaling cascades initiated by PKC-ι, its interaction with key regulatory proteins, and its impact on the transcriptional landscape that governs the EMT phenotype.

The PKC-ι Signaling Network in EMT

PKC-ι drives EMT through a complex and interconnected signaling network. A central axis of this network involves the regulation of cell polarity proteins and the cytoskeleton, as well as the modulation of key transcription factors that orchestrate the EMT program.

The PKC-ι/Par6/Smurf1/RhoA Axis

A cornerstone of PKC-ι-mediated EMT is its interaction with the Par6 polarity protein. Upon activation, PKC-ι forms a complex with Par6, leading to the recruitment of the E3 ubiquitin ligase Smurf1. This complex then targets the small GTPase RhoA for ubiquitination and subsequent proteasomal degradation[1][5][6]. The degradation of RhoA results in the dissolution of tight junctions and a reorganization of the actin cytoskeleton, which are critical steps in the loss of epithelial integrity and the acquisition of a migratory phenotype[1].

Regulation of EMT-Inducing Transcription Factors

PKC-ι also governs the expression and activity of key transcription factors that are master regulators of EMT. Studies have shown that inhibition or knockdown of PKC-ι leads to the downregulation of Snail1 and Paired Related Homeobox 1 (PRRX1)[2][3][4]. These transcription factors are potent repressors of epithelial markers, most notably E-cadherin, and activators of mesenchymal gene expression. The precise mechanism of how PKC-ι regulates Snail1 and PRRX1 is an area of active investigation, with evidence suggesting both transcriptional and post-transcriptional control.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the impact of PKC-ι modulation on key EMT markers and cellular processes.

Table 1: Effect of PKC-ι Inhibition on EMT Marker Protein Expression

| Cell Line | Treatment | E-cadherin (% change) | Vimentin (% change) | Reference |

| Melanoma | ICA-1T (PKC-ι inhibitor) | Significant Increase | Significant Decrease | [1] |

| Melanoma | ICA-1S (PKC-ι inhibitor) | Significant Increase | Significant Decrease | [1] |

| Prostate Cancer (PC-3) | PKC-ι siRNA | +20% (p < 0.05) | -69% (p < 0.05) | [2] |

| Prostate Cancer (DU-145) | PKC-ι siRNA | +19% (p < 0.05) | -59% (p < 0.05) | [2] |

Table 2: Effect of PKC-ι Knockdown on EMT-Related Gene Expression (qPCR)

| Cell Line | Target Gene | Fold Change (vs. control) | p-value | Reference |

| Prostate Cancer (PC-3) | SNAIL1 | Significant Decrease | < 0.05 | [2] |

| Prostate Cancer (PC-3) | PRRX1 | Significant Decrease | < 0.05 | [2] |

| Prostate Cancer (DU-145) | SNAIL1 | Significant Decrease | < 0.05 | [2] |

| Prostate Cancer (DU-145) | PRRX1 | Significant Decrease | < 0.05 | [2] |

Table 3: IC50 Values of PKC-ι Inhibitors

| Inhibitor | Cell Line | Assay | IC50 | Reference |

| ICA-1 | Neuroblastoma (BE(2)-C) | Kinase Activity | ~0.1 µM | [7] |

| ICA-1T | Melanoma | Kinase Activity | >50% inhibition at 5 µM | [8] |

| ICA-1S | Melanoma | Kinase Activity | >50% inhibition at 5 µM | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PKC-ι's role in EMT.

Immunoprecipitation of PKC-ι and Par6

This protocol describes the co-immunoprecipitation of PKC-ι and its binding partner Par6 to demonstrate their interaction within the cell.

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against PKC-ι or Par6 overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against PKC-ι and Par6.

In Vitro Kinase Assay

This protocol is designed to determine if a substrate, such as a recombinant transcription factor, is directly phosphorylated by PKC-ι.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant active PKC-ι enzyme, the purified substrate protein (e.g., recombinant Snail1), and kinase buffer containing ATP and MgCl2.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the reaction products by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody against the substrate.

Cell Migration and Invasion Assays

These assays are used to quantify the effect of PKC-ι modulation on the migratory and invasive potential of cells.

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with 8 µm pores) with a layer of Matrigel or other extracellular matrix components. For migration assays, this step is omitted.

-

Cell Seeding: Seed cells in serum-free medium into the upper chamber of the Transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a period of 12-48 hours, allowing the cells to migrate or invade through the porous membrane.

-

Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet. Elute the stain and measure the absorbance, or count the stained cells under a microscope.

Upstream Regulation of PKC-ι in EMT

The activation of PKC-ι in the context of EMT is often triggered by extracellular signals from the tumor microenvironment. Transforming growth factor-beta (TGF-β) is a potent inducer of EMT and has been shown to activate PKC-ι signaling[1][8]. The binding of TGF-β to its receptor can initiate a signaling cascade that leads to the phosphorylation and activation of PKC-ι, thereby triggering the downstream events that drive the mesenchymal transition.

Conclusion

PKC-ι is a central node in the complex signaling network that drives the epithelial-to-mesenchymal transition. Its ability to disrupt cell polarity, remodel the cytoskeleton, and regulate key EMT-inducing transcription factors underscores its significance in cancer progression and metastasis. The information and protocols provided in this technical guide offer a valuable resource for researchers seeking to further unravel the intricacies of PKC-ι signaling and to develop novel therapeutic strategies that target this critical oncogenic kinase. Further research is warranted to fully elucidate the upstream activators of PKC-ι and its direct nuclear targets to develop more specific and effective inhibitors for clinical use.

References

- 1. Oncogenic PKC-ι activates Vimentin during epithelial-mesenchymal transition in melanoma; a study based on PKC-ι and PKC-ζ specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atypical PKCs activate Vimentin to facilitate prostate cancer cell motility and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of RhoA by Smurf1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. researchgate.net [researchgate.net]

Genetic Amplification of the PKC-iota Gene in Human Tumors: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase C iota (PKC-iota), encoded by the PRKCI gene, is a member of the atypical PKC subfamily of serine/threonine kinases.[1] Unlike conventional and novel PKCs, its activity is independent of calcium and diacylglycerol.[2] Mounting evidence has solidified PKC-iota's role as a bona fide human oncogene, implicated in the tumorigenesis of a wide array of cancers, including those of the lung, ovary, pancreas, and colon.[3] Its overexpression is linked to critical aspects of the malignant phenotype, such as uncontrolled proliferation, survival, invasion, and metastasis.[1][3]

One of the primary mechanisms driving the oncogenic activity of PKC-iota is the amplification of the PRKCI gene, located on the chromosomal arm 3q26.[4] This region is one of the most frequently amplified segments of the genome in human cancers.[5] This genetic alteration leads to the overexpression of PKC-iota protein, which in turn activates downstream signaling pathways that promote cancer progression.[5] This technical guide provides a comprehensive overview of the genetic amplification of PRKCI in human tumors, including its prevalence, methods for its detection and analysis, and the key signaling pathways it impacts.

Data Presentation: Prevalence of PRKCI Gene Amplification

The amplification of the PRKCI gene is a frequent event across a multitude of human cancers. Analysis of data from The Cancer Genome Atlas (TCGA) reveals significant copy number gains (CNG) and high-level amplifications in numerous tumor types. The following table summarizes the prevalence of PRKCI copy number alterations across 23 different cancers.[5]

| Tumor Type | Abbreviation | % Tumors with Copy Number Gain (GISTIC +1 or +2) | % Tumors with High-Level Amplification (GISTIC +2) |

| Lung Squamous Cell Carcinoma | LUSC | >50% | High |

| Ovarian Serous Cystadenocarcinoma | OV | >50% | High |

| Cervical Squamous Cell Carcinoma | CESC | >50% | High |

| Head and Neck Squamous Cell Carcinoma | HNSC | >50% | High |

| Esophageal Carcinoma | ESCA | >50% | High |

| Bladder Urothelial Carcinoma | BLCA | >50% | High |

| Lung Adenocarcinoma | LUAD | Moderate | Moderate |

| Breast Invasive Carcinoma | BRCA | Moderate | Moderate |

| Stomach Adenocarcinoma | STAD | Moderate | Moderate |

| Sarcoma | SARC | Moderate | Moderate |

| Liver Hepatocellular Carcinoma | LIHC | Moderate | Moderate |

| Uterine Corpus Endometrial Carcinoma | UCEC | Moderate | Moderate |

| Glioblastoma Multiforme | GBM | Low | Low |

| Brain Lower Grade Glioma | LGG | Low | Low |

| Kidney Renal Clear Cell Carcinoma | KIRC | Low | Low |

| Kidney Renal Papillary Cell Carcinoma | KIRP | Low | Low |

| Colon Adenocarcinoma | COAD | Low | Low |

| Rectum Adenocarcinoma | READ | Low | Low |

| Prostate Adenocarcinoma | PRAD | Low | Low |

| Skin Cutaneous Melanoma | SKCM | Low | Low |

| Pancreatic Adenocarcinoma | PAAD | Low | Low |

| Pheochromocytoma & Paraganglioma | PCPG | Low | Low |

| Uveal Melanoma | UVM | Low | Low |

Data adapted from analysis of The Cancer Genome Atlas (TCGA) PanCancer Atlas Studies.[5] GISTIC (Genomic Identification of Significant Targets in Cancer) scores are used to define copy number alterations, with +1 indicating a low-level gain and +2 indicating a high-level amplification.

Experimental Protocols

Fluorescence In Situ Hybridization (FISH) for PRKCI Gene Amplification Detection

FISH is a powerful technique to visualize and quantify gene amplification directly in tissue sections or cell preparations. This protocol is adapted for the detection of PRKCI amplification at the 3q26 locus in formalin-fixed, paraffin-embedded (FFPE) tissues.[6][7]

Materials:

-

FFPE tissue sections (4-5 µm) on positively charged slides

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Deparaffinization and rehydration solutions

-

Target retrieval solution (e.g., citrate buffer, pH 6.0)

-

Protease solution (e.g., pepsin)

-

PRKCI gene-specific probe (e.g., BAC clone RP11-81K8) and a chromosome 3 centromeric probe (CEP3) labeled with different fluorophores

-

Hybridization buffer

-

Wash buffers (e.g., 0.3% NP-40/0.4x SSC)

-

DAPI counterstain

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filters

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 10 minutes each.

-

Rehydrate through a series of ethanol washes: 100% (2x, 5 min), 95% (2 min), 80% (2 min), and 70% (2 min).

-

Rinse in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Immerse slides in a pre-heated target retrieval solution at 95-100°C for 15-30 minutes.

-

Allow slides to cool to room temperature in the same solution.

-

-

Protease Digestion:

-

Incubate slides in protease solution at 37°C for 10-20 minutes. The exact time should be optimized based on tissue type.

-

Rinse slides in deionized water.

-

-

Probe Preparation and Hybridization:

-

Prepare a probe mixture containing the PRKCI and CEP3 probes in hybridization buffer.

-

Denature the probe mixture at 75°C for 5-10 minutes.

-

Apply the probe mixture to the tissue section and cover with a coverslip.

-

Denature the slides with the probe at 75°C for 5 minutes.

-

Hybridize overnight at 37°C in a humidified chamber.

-

-

Post-Hybridization Washes:

-

Carefully remove the coverslip.

-

Wash the slides in a stringent wash buffer at 72°C for 2-5 minutes.

-

Wash in a less stringent wash buffer at room temperature.

-

-

Counterstaining and Mounting:

-

Apply DAPI counterstain for 10 minutes in the dark.

-

Rinse briefly and mount with antifade medium.

-

-

Analysis:

-

Visualize the signals using a fluorescence microscope.

-

Score at least 60 non-overlapping tumor cell nuclei.

-

Calculate the ratio of PRKCI signals to CEP3 signals. A ratio of >2.0 is typically considered amplification.

-

Quantitative PCR (qPCR) for PRKCI Gene Copy Number Analysis

qPCR provides a quantitative measure of gene copy number relative to a reference gene.

Materials:

-

Genomic DNA extracted from tumor and normal tissues

-

qPCR instrument

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for the PRKCI gene and a reference gene (e.g., RNase P)

-

Nuclease-free water

Protocol:

-

Primer Design:

-

Design primers for a unique region within the PRKCI gene and a stable diploid reference gene.

-

Ensure primers have similar melting temperatures and produce amplicons of 70-150 bp.

-

-

DNA Quantification and Dilution:

-

Accurately quantify the concentration of genomic DNA from tumor and normal samples.

-

Dilute all DNA samples to a standard concentration (e.g., 5 ng/µL).

-

-

qPCR Reaction Setup:

-

Prepare a master mix containing qPCR master mix, forward and reverse primers for either the PRKCI or the reference gene, and nuclease-free water.

-

Aliquot the master mix into qPCR plate wells.

-

Add the diluted genomic DNA to the respective wells. Include no-template controls for each primer set.

-

-

qPCR Cycling:

-

Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the PRKCI and the reference gene in each sample.

-

Calculate the ΔCt for each sample: ΔCt = Ct(PRKCI) - Ct(reference).

-

Calculate the ΔΔCt: ΔΔCt = ΔCt(tumor) - ΔCt(normal).

-

The copy number of PRKCI in the tumor sample relative to the normal sample is calculated as 2^(-ΔΔCt).

-

Immunohistochemistry (IHC) for PKC-iota Protein Expression

IHC is used to detect the presence and localization of the PKC-iota protein in tissue sections, providing a correlation between gene amplification and protein overexpression.[8]

Materials:

-

FFPE tissue sections

-

Deparaffinization and rehydration reagents

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (3%)

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody: anti-PKC-iota monoclonal antibody (e.g., clone 3A1B6)[9]

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

As described in the FISH protocol.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval in citrate buffer as described in the FISH protocol.[10]

-

-

Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate sections with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the anti-PKC-iota primary antibody (diluted according to manufacturer's instructions, typically 1:150-1:600) overnight at 4°C in a humidified chamber.[9]

-

-

Secondary Antibody and Detection:

-

Wash slides with PBS.

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash with PBS.

-

Incubate with streptavidin-HRP conjugate for 30 minutes.

-

-

Chromogen Development:

-

Wash with PBS.

-

Apply DAB substrate and incubate until the desired brown color develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through an ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a light microscope.

-

Score the intensity and percentage of stained tumor cells.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflow

References

- 1. Protein kinase C iota: human oncogene, prognostic marker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase C iota as a Therapeutic Target in Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRKCI promotes immune suppression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recurrent Copy Number Gains Drive Protein Kinase Cι Expression and Oncogenic Signaling in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amplification of the 3q26.3 Locus Is Associated with Progression to Invasive Cancer and Is a Negative Prognostic Factor in Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Fluorescence In Situ Hybridization (FISH) in Diagnosis and Tailored Therapies in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amplification of PRKCI, located in 3q26, is associated with lymph node metastasis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iacld.com [iacld.com]

- 10. genscript.com [genscript.com]

Methodological & Application

Application Notes and Protocols for PKC-iota Inhibitor 1 in Cell Culture

Introduction

Protein Kinase C iota (PKC-ι) is an atypical isoform of the PKC family of serine/threonine kinases.[1] Unlike conventional PKCs, its activity is independent of calcium and diacylglycerol.[1] PKC-iota is recognized as a bona fide human oncogene, frequently overexpressed in various cancers, including prostate, ovarian, and non-small cell lung cancer.[2][3] Its overexpression is often correlated with poor prognosis and resistance to apoptosis.[2][3] PKC-iota plays a crucial role in signaling pathways that regulate cell proliferation, survival, and polarity.[1] Consequently, the development of specific PKC-iota inhibitors is a promising therapeutic strategy in oncology.

"PKC-iota inhibitor 1" is a representative small molecule inhibitor designed for high potency and selectivity against PKC-iota, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for its use in cell culture experiments to assess its biological effects.

Data Presentation

Table 1: Physicochemical and Storage Information for this compound

| Property | Value | Reference |

| Molecular Weight | 374.44 g/mol | MedChemExpress |

| Formula | C₂₁H₂₂N₆O | MedChemExpress |

| CAS Number | 2328094-11-5 | MedChemExpress |

| Solubility | DMSO: 125 mg/mL (333.83 mM) | [4] |

| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years. Aliquot to avoid repeated freeze-thaw cycles. | [4] |

Table 2: In Vitro Efficacy of Representative PKC-iota Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| ICA-1 | BE(2)-C | Neuroblastoma | Kinase Activity | IC₅₀ | ~0.1 µM | [1] |

| DU-145 | Prostate Cancer | Cell Proliferation | - | Significant inhibition at 1, 5, 10 µM | [2] | |

| PC-3 | Prostate Cancer | Cell Proliferation | - | Significant inhibition at 1, 5, 10 µM | [2] | |

| This compound (Compound 19) | Huh-7 | Hepatocellular Carcinoma | Cell Growth | GI₅₀ | 11.3 µM | [5] |

| - | - | Kinase Activity | IC₅₀ | 0.34 µM | [5] | |

| ICA-1S | ES-2 | Ovarian Cancer | Cell Proliferation | IC₅₀ | 15 µM | [6] |

| HEY-T30 | Ovarian Cancer | Cell Proliferation | IC₅₀ | 25 µM | [6] | |

| OVCAR-3 | Ovarian Cancer | Cell Proliferation | IC₅₀ | 45 µM | [6] | |

| 786-0 | Renal Cell Carcinoma | Cell Viability | ~30% reduction at 10 µM | [3] | ||

| Caki-1 | Renal Cell Carcinoma | Cell Viability | ~30% reduction at 10 µM | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

-

This compound (MW: 374.44 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

-

To prepare a 10 mM stock solution, add 267.1 µL of anhydrous DMSO per 1 mg of this compound.

-

Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[4]

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]

Protocol 2: Cell Viability/Proliferation Assay (MTT-based)

This protocol details a method to assess the effect of this compound on the viability and proliferation of cancer cells using a colorimetric MTT assay.

Materials:

-

Cancer cell line of interest (e.g., DU-145, PC-3)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of complete culture medium.[2]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[2]

-

At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., DU-145)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Phosphate-Buffered Saline (PBS)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 1 x 10⁵ cells/well in 2 mL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Treat the cells with the desired concentrations of this compound (e.g., 10 µM of ICA-1) or vehicle control (DMSO) for a specified time (e.g., 72 hours).[2]

-

Harvest the cells by trypsinization. Also, collect the floating cells from the medium as they may be apoptotic.

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 4: Western Blot Analysis of PKC-iota Signaling Pathways

This protocol provides a method for analyzing the protein expression and phosphorylation status of key components in the PKC-iota signaling pathways after treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., DU-145, Caki-1)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see Table 3 for suggestions)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations and for the appropriate duration (e.g., 10 µM ICA-1 for 72 hours).[2][3]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 35 µg) per lane on an SDS-PAGE gel.[2]

-

Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry analysis can be performed to quantify the protein levels, normalizing to a loading control like β-actin or GAPDH.

Table 3: Recommended Primary Antibodies for Western Blotting

| Target Protein | Suggested Dilution | Supplier Example |

|---|---|---|

| Total PKC-iota | 1:1000 - 1:5000 | Proteintech (13883-1-AP), Abcam (ab5282) |

| Phospho-PKC-iota (Thr555) | 1:1000 | - |

| Total Cdk7 | 1:1000 | - |

| Phospho-Cdk7 (Thr170) | 1:1000 | - |

| Total Cdk2 | 1:1000 | - |

| Phospho-Cdk2 (Thr160) | 1:1000 | - |

| Total ERK1/2 | 1:1000 | - |

| Phospho-ERK1/2 | 1:1000 | - |

| IκBα | 1:1000 | - |

| Cleaved PARP | 1:1000 | - |

| Cleaved Caspase-3 | 1:1000 | - |

| β-actin (Loading Control) | 1:5000 | - |

Mandatory Visualization

Caption: Experimental workflow for using this compound in cell culture.

Caption: Key signaling pathways modulated by PKC-iota and its inhibition.

References

- 1. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKC iota Monoclonal Antibody (3A1B6) (66493-1-IG) [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of PKC-iota Inhibitors in Neuroblastoma Cellular Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase C-iota (PKC-ι), an atypical PKC isoform, has emerged as a significant oncogene implicated in the growth, survival, and drug resistance of various cancers, including neuroblastoma.[1] Neuroblastoma, a pediatric cancer of the sympathetic nervous system, often presents challenges in treatment, particularly in cases of drug resistance.[2] Targeting PKC-ι offers a promising therapeutic strategy to overcome these challenges. This document provides detailed application notes and protocols for studying the effects of PKC-iota inhibitors in neuroblastoma cellular models, with a focus on the potent and specific inhibitor, ICA-1.[2]

Data Presentation

Table 1: Inhibitor Potency Against PKC-ι

| Inhibitor | Target | IC50 | Cell Line | Assay | Reference |

| ICA-1 | PKC-ι | ~0.1 µM | - | Kinase Activity Assay | [2][3] |

| Aurothiomalate | PKC-ι | ~100 µM | - | Kinase Activity Assay | [4] |

Table 2: Effects of PKC-ι Inhibitor ICA-1 on Neuroblastoma Cells

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| BE(2)-C | 0.1 µM ICA-1 | Inhibition of Proliferation | 58% reduction at 48h | [2][3] |

| BE(2)-C | 50 µM ICA-1S | Reduction of PKC-ι expression | 27.7% decrease | [5] |

| BE(2)-M17 | 50 µM ICA-1S | Reduction of PKC-ι expression | 32.0% decrease | [5] |

| BE(2)-C | 50 µM ICA-1S | Reduction of pPKC-ι (T555) expression | 15.2% decrease | [5] |

| BE(2)-M17 | 50 µM ICA-1S | Reduction of pPKC-ι (T555) expression | 44.6% decrease | [5] |

| BE(2)-C | 50 µM ICA-1S | Reduction of Smad2/3 expression | 29.3% decrease | [5] |

| BE(2)-M17 | 50 µM ICA-1S | Reduction of Smad2/3 expression | 28.3% decrease | [5] |

Signaling Pathway

The primary signaling pathway implicated in the pro-proliferative effects of PKC-ι in neuroblastoma involves the phosphorylation and activation of Cyclin-Dependent Kinase 7 (Cdk7), which in turn activates Cdk2.[2][5] Inhibition of PKC-ι by compounds like ICA-1 disrupts this cascade, leading to decreased cell proliferation and the induction of apoptosis.[2]

Experimental Workflow

A typical workflow for evaluating PKC-iota inhibitors in neuroblastoma cellular models involves culturing the cells, treating them with the inhibitor, and then assessing the effects on cell viability, protein expression, and apoptosis.

Experimental Protocols

Neuroblastoma Cell Culture and Drug Treatment

1.1. Materials:

-

Neuroblastoma cell lines: BE(2)-C (ATCC CRL-2268) or BE(2)-M17 (ATCC CRL-2267).

-

Growth Medium for BE(2)-C: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Growth Medium for BE(2)-M17: EMEM:Ham's F12 (1:1) supplemented with 2mM L-Glutamine, 1% Non-Essential Amino Acids (NEAA), and 15% FBS (Heat Inactivated).[6]

-

PKC-ι inhibitor (e.g., ICA-1)

-

Vehicle control (e.g., DMSO or sterile water)

-

Tissue culture flasks, plates, and other sterile consumables.

1.2. Protocol:

-

Culture neuroblastoma cells in a 37°C incubator with 5% CO2.

-

For routine passaging, split sub-confluent cultures (70-80%) using 0.05% Trypsin-EDTA.[7] Seeding density for BE(2)-C can be 2-4x10,000 cells/cm² and for BE(2)-M17, 1-4x10,000 cells/cm².[6][7]

-

For experiments, seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).

-

Allow cells to adhere and grow for 24 hours before treatment.

-

Prepare stock solutions of the PKC-ι inhibitor in a suitable solvent (e.g., DMSO).

-

Dilute the inhibitor to the desired final concentrations in fresh growth medium.

-

Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

Cell Viability (MTT) Assay

2.1. Materials:

-

Treated neuroblastoma cells in a 96-well plate.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

2.2. Protocol:

-

Following the drug treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for PKC-ι and Downstream Targets

3.1. Materials:

-

Treated neuroblastoma cells in 6-well plates.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies:

-

Anti-PKC-ι

-

Anti-phospho-PKC-ι (T555)

-

Anti-Cdk7

-

Anti-Cdk2

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

3.2. Protocol:

-

After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.[5]

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

4.1. Materials:

-

Treated neuroblastoma cells.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

4.2. Protocol:

-

Harvest the cells, including any floating cells from the culture medium, by trypsinization and centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

References

- 1. genome.ucsc.edu [genome.ucsc.edu]

- 2. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Role of Protein Kinase C-iota in Neuroblastoma and the Effect of ICA-1" by Prajit P. Pillai [digitalcommons.usf.edu]

- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 14-3-3 and Smad2/3 are crucial mediators of atypical-PKCs: Implications for neuroblastoma progression [frontiersin.org]

- 6. BE(2)-M17. Culture Collections [culturecollections.org.uk]

- 7. BE(2)-C. Culture Collections [culturecollections.org.uk]

Application of PKC-iota Inhibitors in Breast Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C iota (PKC-ι) is a member of the atypical PKC subfamily and has been identified as a crucial oncogene in various cancers, including breast cancer.[1][2] Its overexpression is frequently observed in breast cancer tissues, particularly in aggressive subtypes like Triple-Negative Breast Cancer (TNBC), and is associated with invasive progression and metastasis.[1][3][4] PKC-ι plays a significant role in regulating key cellular processes such as cell proliferation, survival, and polarity.[4][5] Consequently, the inhibition of PKC-ι has emerged as a promising therapeutic strategy, prompting extensive research into the efficacy and mechanisms of PKC-iota inhibitors in breast cancer.

These application notes provide an overview of the use of PKC-iota inhibitors in breast cancer research, including their mechanism of action, effects on cancer cells, and detailed protocols for key experimental assays.

Mechanism of Action of PKC-iota Inhibitors

PKC-iota inhibitors exert their anti-cancer effects by interfering with critical signaling pathways that drive breast cancer progression. One of the primary mechanisms is the disruption of the MAPK/JNK and NF-κB signaling cascades .

PKC-ι has been shown to regulate an oncogenic positive feedback loop involving the MAPK/JNK signaling pathway, the transcription factor c-Jun (a component of the AP-1 complex), and the pro-inflammatory cytokine TNF-α.[1][3] PKC-ι can phosphorylate and activate components of this pathway, leading to increased cell proliferation and survival. Specific inhibitors of PKC-ι, such as ICA-1S , have been demonstrated to block these effects, resulting in reduced proliferation and induction of apoptosis in breast cancer cells.[1]

Furthermore, PKC-ι is implicated in the activation of the NF-κB pathway, a critical regulator of cancer cell survival.[6] PKC-ι can associate with and phosphorylate IKKα/β, leading to the activation and nuclear translocation of NF-κB/p65.[6][7] By inhibiting PKC-ι, it is possible to suppress this pro-survival pathway.

Key PKC-iota Inhibitors in Breast Cancer Research

Several small molecule inhibitors targeting PKC-iota have been utilized in preclinical breast cancer studies.

| Inhibitor | Target | Cell Lines Tested | Observed Effects | Reference |

| ICA-1S | PKC-ι specific inhibitor | MCF-7, BT-549 | Significantly inhibited cell proliferation, induced apoptosis, reduced expression of MAPK/JNK pathway proteins, c-Jun, and TNF-α.[1] | [1] |

| Aurothioglucose (ATG) | Disrupts PKC-ι-Par6 interaction | A549 (NSCLC) | Blocks PKC-ι-dependent signaling to Rac1, inhibits transformed growth. | [8] |

| PKC-iota inhibitor 1 | PKC-ι inhibitor (IC50: 0.34 µM) | Huh-7 (Hepatocellular carcinoma) | Weak growth inhibitory effects. | [9] |

Signaling Pathways and Experimental Workflow Diagrams

PKC-iota Signaling in Breast Cancer

The following diagram illustrates the central role of PKC-iota in oncogenic signaling pathways in breast cancer.

Caption: PKC-iota signaling network in breast cancer.

General Experimental Workflow

This diagram outlines a typical workflow for evaluating the efficacy of PKC-iota inhibitors in breast cancer cell lines.

Caption: Workflow for PKC-ι inhibitor studies.

Experimental Protocols

Cell Culture

-

Cell Lines: MCF-7 (ER-positive) and BT-549 (Triple-Negative) are commonly used breast cancer cell lines. MDA-MB-468 is another estrogen-independent line used in PKC-ι research.[1][6][10]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[11]

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies to assess the effect of PKC-iota inhibitors on cell proliferation.[12]

-

Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Inhibitor Treatment: The following day, treat the cells with various concentrations of the PKC-iota inhibitor (e.g., 0.1 µM to 50 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation levels following inhibitor treatment.[11][13]

-

Cell Lysis: After treatment with the PKC-iota inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% or 12% polyacrylamide gel and separate the proteins by electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PKC-ι, phosphorylated JNK, total JNK, c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of PKC-iota inhibitors.[14]

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the mammary fat pad of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Inhibitor Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the PKC-iota inhibitor (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Monitor the body weight and general health of the mice throughout the study.

-

Tumor Analysis: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or western blotting).

Conclusion

PKC-iota is a validated and promising target in breast cancer therapy. The use of specific inhibitors has demonstrated significant anti-tumor effects in preclinical models, primarily through the disruption of key oncogenic signaling pathways. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at further elucidating the role of PKC-iota in breast cancer and developing novel therapeutic strategies targeting this kinase.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PKCλ/ι signaling promotes triple-negative breast cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unravelling the role of PRKCI and key-cancer related genes in breast cancer development and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]

- 8. A novel small-molecule inhibitor of protein kinase Ciota blocks transformed growth of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. brieflands.com [brieflands.com]

Application Notes and Protocols for the Immunoprecipitation of PKC-iota Interacting Proteins

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Protein Kinase C iota (PKC-iota), an atypical member of the PKC family, is a serine/threonine kinase that has emerged as a significant player in cell polarity, proliferation, and oncogenic transformation.[1] Unlike conventional PKCs, its activity is independent of calcium and diacylglycerol. PKC-iota is frequently overexpressed in various human cancers, including non-small-cell lung cancer (NSCLC), and has been identified as a bona fide human oncogene.[1][2] Its role in driving cancer progression is linked to its participation in multiple signaling pathways that control transformed growth, invasion, and survival.[1][2]

The study of PKC-iota's protein-protein interactions is crucial for elucidating the molecular mechanisms by which it exerts its cellular functions and for identifying potential therapeutic targets.[1] Immunoprecipitation (IP) coupled with mass spectrometry (MS) is a powerful technique to identify novel binding partners and understand the composition of PKC-iota-containing protein complexes.[3][4] Co-immunoprecipitation (Co-IP) followed by Western blotting is a standard method to validate these interactions.[5][6]

Key interacting partners of PKC-iota include proteins involved in cell polarity, such as Par6 and LLGL1, and scaffold proteins like SQSTM1/p62.[1][7][8] The interaction with Par6 is particularly critical for oncogenic signaling, often leading to the activation of the small GTPase Rac1 and downstream effector pathways.[1][2] Understanding the dynamics of these interactions can provide valuable insights into cancer biology and aid in the development of targeted therapies.

Identified PKC-iota Interacting Proteins

The following table summarizes known interacting partners of PKC-iota identified through various methods, including co-immunoprecipitation and mass spectrometry.

| Interacting Protein | Gene Symbol | Function of Interactor | Validation Method |

| Partitioning defective 6 homolog alpha | PARD6A | Scaffolding protein involved in cell polarity and signaling.[1][8] | Co-immunoprecipitation[2][9] |

| Sequestosome-1 | SQSTM1 | Scaffolding protein involved in autophagy and signal transduction.[7][8] | Co-immunoprecipitation, Proximity-dependent biotinylation (BioID)[7] |

| LLGL1 | LLGL1 | Tumor suppressor involved in cell polarity.[10] | Co-immunoprecipitation[10] |

| Rac1 | RAC1 | Small GTPase involved in cell motility, proliferation, and signaling.[1] | Functional assays downstream of PKC-iota/Par6 interaction[2] |

| N-cadherin | CDH2 | Calcium-dependent cell-cell adhesion glycoprotein.[10] | Co-immunoprecipitation, Pull-down assay[10] |

| MAP1LC3/LC3 | MAP1LC3B | Key protein in autophagy. | Proximity-dependent biotinylation (BioID), Co-immunoprecipitation[7] |

Experimental Protocols

Immunoprecipitation (IP) of Endogenous PKC-iota for Mass Spectrometry

This protocol is designed for the identification of PKC-iota interacting proteins from cell lysates using an antibody against endogenous PKC-iota, followed by mass spectrometry analysis.

Materials:

-

Cells expressing endogenous PKC-iota (e.g., A549, H1299 NSCLC cell lines)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™)

-

Anti-PKC-iota antibody (validated for IP)

-

Protein A/G magnetic beads

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40)

-

Elution Buffer: 0.1 M glycine, pH 2.5

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Sample buffer for mass spectrometry

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic stand.

-

Add the anti-PKC-iota antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Collect the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution:

-